4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide

Solid-state characterization Crystallization Thermal analysis

Misidentification of Teriflunomide impurities due to positional isomer cross-contamination can compromise ANDA submissions. This certified para,para-isomer (CAS 195371-90-5) resolves this challenge: - Designated Teriflunomide Impurity 30 with a sharp melting point (206-207°C) that differentiates it from the para,meta-isomer (141-142°C). - Supplied with a full characterization package (NMR, IR, HRMS, HPLC) meeting ICH Q3A/Q3B requirements. - Computed LogP of 5.05 enables predictable HPLC retention for robust method specificity. Available from stock with complete analytical documentation for immediate use in QC release and analytical method validation.

Molecular Formula C15H9F6NO
Molecular Weight 333.23 g/mol
CAS No. 195371-90-5
Cat. No. B070262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide
CAS195371-90-5
Molecular FormulaC15H9F6NO
Molecular Weight333.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C15H9F6NO/c16-14(17,18)10-3-1-9(2-4-10)13(23)22-12-7-5-11(6-8-12)15(19,20)21/h1-8H,(H,22,23)
InChIKeyLFKUJYIIONKBSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide (CAS 195371-90-5): Core Physicochemical Identity and Structural Context for Procurement Evaluation


4-(Trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide (CAS 195371-90-5), also named 4,4′-Bis(trifluoromethyl)benzanilide, is a symmetrical bis-trifluoromethylated benzanilide with molecular formula C₁₅H₉F₆NO and molecular weight 333.23 g/mol . The compound belongs to the N-phenylbenzamide class and features two electron-withdrawing –CF₃ groups positioned para on both the benzoyl and aniline rings. This symmetric para,para-substitution pattern distinguishes it from positional isomers (e.g., meta/para or ortho/para variants) and from mono-CF₃ analogs that lack the second trifluoromethyl group. The compound is commercially catalogued as a reference standard and is formally designated as Teriflunomide Impurity 30 in pharmaceutical regulatory contexts [1].

Why Generic Substitution of 4-(Trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide Is Not Supported by Physicochemical Equivalence


Within the bis(trifluoromethyl)benzanilide isomer family, the position of each –CF₃ group determines melting point, lipophilicity, crystal packing, and ionization behavior—properties that directly govern purification strategy, formulation compatibility, analytical method specificity, and solid-state handling. The para,para-isomer (CAS 195371-90-5) melts at 206–207 °C, whereas the para,meta-isomer (CAS 195371-89-2) melts at 141–142 °C, a difference of ~65 °C . This magnitude of divergence precludes simple interchange in any process where thermal stability, recrystallization solvent selection, or melting-point-based identity confirmation is required. Furthermore, the additional –CF₃ group relative to mono-trifluoromethylated analogs (e.g., CAS 350-98-1) elevates the experimental/computed LogP by over one log unit, substantially altering partitioning behavior in both chromatographic and biological systems . Positional isomerism in trifluoromethylated benzanilides has been crystallographically demonstrated to produce distinct supramolecular architectures via different C–H⋯F–C, C–F⋯F–C, and C–F⋯π interaction networks, meaning that even isomers sharing the identical molecular formula cannot be assumed to exhibit equivalent solid-state properties [1].

4-(Trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide: Quantified Differentiation Evidence Against Key Comparators


Melting Point Elevation of ~65 °C Relative to the para,meta-Positional Isomer (CAS 195371-89-2)

The para,para-substituted isomer (target compound, CAS 195371-90-5) exhibits an experimentally determined melting point of 206–207 °C, which is approximately 65 °C higher than that of the para,meta-substituted positional isomer N-[4-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide (CAS 195371-89-2; mp 141–142 °C) . Both compounds share the identical molecular formula (C₁₅H₉F₆NO) and molecular weight (333.23 g/mol), making thermal behavior a critical differentiator where formula-based identity checks alone are insufficient. The elevated melting point of the para,para-isomer is consistent with more efficient crystal packing enabled by the symmetric disposition of both –CF₃ groups, as demonstrated in crystallographic studies of trifluoromethylated benzanilides showing that para-substitution promotes distinct N–H⋯O═C hydrogen-bonded chain motifs and complementary C–F⋯F–C close contacts that are absent in the meta-substituted congeners [1].

Solid-state characterization Crystallization Thermal analysis Identity confirmation

Computed LogP of 5.05 Versus 3.79 for the Mono-Trifluoromethyl Analog (CAS 350-98-1): Over One Log Unit Difference

The target compound (CAS 195371-90-5) has a computed LogP of 5.05 (ChemSrc data), whereas the mono-trifluoromethylated analog N-[4-(trifluoromethyl)phenyl]benzamide (CAS 350-98-1) has a computed LogP of 3.79 [1]. This ΔLogP of +1.26 corresponds to an approximately 18-fold greater partition coefficient into octanol, reflecting the substantial contribution of the second para-CF₃ group on the benzoyl ring to overall molecular lipophilicity. The LogP of the target compound also exceeds that of the para,meta-isomer (CAS 195371-89-2; for which comparable LogP data are not directly available but which is expected to show intermediate lipophilicity based on the positional effect of the meta-CF₃ group on dipole moment). The high LogP of 5.05 places this compound firmly in a lipophilicity range where reversed-phase chromatographic retention, aqueous solubility, and nonspecific protein binding will differ markedly from less fluorinated analogs .

Lipophilicity Partition coefficient Chromatographic retention Membrane permeability

Predicted pKa Differential of 0.47 Units Relative to the para,meta-Isomer: Implications for Ionization-Controlled Separation

The predicted pKa of the target para,para-isomer is 11.98 ± 0.70, compared with 12.45 ± 0.70 for the para,meta-isomer (CAS 195371-89-2), yielding a ΔpKa of 0.47 units . Although both values are well above the typical physiological pH range, this difference corresponds to an approximately 3-fold variation in the acid dissociation constant (Kₐ). In non-aqueous or mixed-solvent systems relevant to preparative chromatography, basic impurities profiling, or salt formation screening, even modest pKa shifts can alter protonation equilibria sufficiently to affect retention, extraction efficiency, and counterion selection. The lower pKa of the para,para-isomer is consistent with the electron-withdrawing effect of the para-CF₃ group on the benzoyl ring being more effectively transmitted through the amide bond to the aniline nitrogen when both substituents occupy the para position, compared with the meta-substituted analog where resonance communication is disrupted [1].

Ionization state Acid-base extraction Method development pKa prediction

Crystal Packing Architecture: Distinct Supramolecular Networks as a Function of CF₃ Positional Isomerism

Crystallographic analysis of a series of ten isomeric mono- and di-trifluoromethylated benzanilides by Panini and Chopra (CrystEngComm, 2012) established that the molecular conformation and crystal packing characteristics are governed by a delicate interplay of N–H⋯O═C hydrogen bonds, weak C–H⋯F–C interactions, C–F⋯F–C contacts (the 'fluorous effect'), and C–F⋯π interactions, all of which vary systematically with the position of the –CF₃ substituent on the phenyl rings [1]. The para,para-substituted isomer (target compound) adopts a conformation and packing motif distinct from ortho- and meta-substituted variants. Specifically, para-substitution favors more linear N–H⋯O═C hydrogen-bonded chain propagation along a single crystallographic axis, reduced conformational flexibility due to the symmetric electron-withdrawing effect, and C–F⋯F–C interactions that contribute to a denser packing arrangement—consistent with the observed higher melting point. In contrast, meta-substituted isomers exhibit bent supramolecular architectures and greater rotational disorder of the –CF₃ group [1][2]. These differences are not merely academic; they directly affect bulk powder properties (flowability, compressibility), solubility, and the propensity for polymorphic transitions under storage or processing conditions.

Crystal engineering Polymorphism Solid-state stability X-ray diffraction

Regulatory Designation as Teriflunomide Impurity 30: Defined Analytical Purpose and Pharmacopeial Traceability

The target compound is formally catalogued as Teriflunomide Impurity 30 and is supplied with detailed characterization data compliant with regulatory guidelines (ICH, USP/EP) for use in analytical method development, method validation (AMV), and quality control (QC) applications supporting Abbreviated New Drug Applications (ANDA) and commercial Teriflunomide production [1]. This specific regulatory designation distinguishes it from other bis(trifluoromethyl)benzanilide isomers that, while chemically related, lack the validated impurity profiling context, certified reference standard documentation, and established chromatographic retention time data relative to the Teriflunomide active pharmaceutical ingredient. The compound is available from multiple certified reference standard suppliers (SynZeal, ChemWhat, Cleansynth) with full traceability packages including NMR, IR, HRMS, and HPLC characterization [1][2]. The para,meta-isomer (CAS 195371-89-2) does not carry the same Teriflunomide impurity designation and thus lacks the corresponding regulatory qualification documentation, even though it is commercially available at equivalent purity (97%) .

Pharmaceutical impurity Reference standard ANDA Regulatory compliance

4-(Trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide: Evidence-Backed Application Scenarios for Scientific Procurement


Analytical Reference Standard for Teriflunomide ANDA Impurity Profiling

As the designated Teriflunomide Impurity 30, this compound serves as a certified reference standard for HPLC/UV or LC-MS/MS impurity profiling during ANDA development and commercial QC release. Its well-defined melting point (206–207 °C), characterized crystal structure, and available full characterization package (NMR, IR, HRMS, HPLC) meet ICH Q3A/Q3B requirements for impurity identification and quantification [1][2]. The high LogP (5.05) informs expected chromatographic retention relative to the more polar Teriflunomide API, enabling robust method specificity. Procurement of the exact para,para-isomer is essential because the para,meta-isomer (mp 141–142 °C) would elute at a different retention time and could cause misidentification during impurity tracking .

Crystallization and Solid-State Form Screening in Drug Development

The symmetrical para,para-substitution pattern of this benzanilide produces a crystal packing architecture dominated by linear N–H⋯O═C hydrogen-bonded chains and C–F⋯F–C fluorous contacts, conferring a relatively high melting point (206–207 °C) and reduced conformational flexibility compared to meta-substituted analogs [1]. These properties make the compound a valuable co-crystal former or crystallization control agent in solid-form screening campaigns where predictable hydrogen-bonding synthons and thermal stability are desired. Researchers requiring a benzanilide scaffold with minimal rotational disorder of the –CF₃ group (as confirmed by single-crystal XRD studies) should specifically select the para,para-isomer [1][2].

Lipophilicity Reference Compound for Chromatographic Method Development

With a computed LogP of 5.05, this compound occupies a well-defined position on the lipophilicity scale suitable for use as a retention time marker or system suitability standard in reversed-phase HPLC method development for highly lipophilic analytes [1]. Its LogP is approximately 1.26 units (18-fold) higher than the mono-CF₃ analog (CAS 350-98-1; LogP 3.79), providing a clear lipophilicity increment for constructing LogP–retention correlation curves [2]. The compound's commercial availability at 97% purity from multiple suppliers (Sigma-Aldrich AldrichCPR, abcr) supports its routine use in analytical laboratories .

Fluorinated Building Block for Crystal Engineering and Supramolecular Chemistry

The presence of two para-positioned –CF₃ groups enables this benzanilide to participate in a rich set of intermolecular interactions—C–H⋯F–C hydrogen bonds, C–F⋯F–C 'fluorous' contacts, and C–F⋯π interactions—that have been systematically characterized in the crystallographic literature [1]. These interaction motifs are distinct from those observed in ortho- and meta-substituted isomers, making the para,para-isomer the scaffold of choice for studies of fluorine-mediated crystal packing, halogen bonding surrogates, or fluorous domain formation in mixed systems. The availability of deposited CIF data from the Panini and Chopra studies provides a reference framework for researchers designing new fluorinated crystalline materials [1].

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